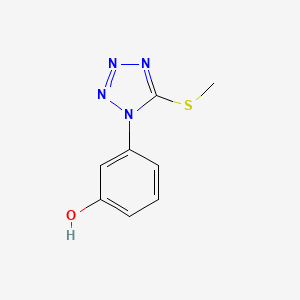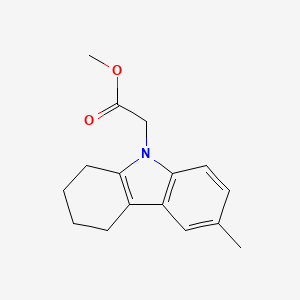![molecular formula C16H18ClN3O B5554743 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine](/img/structure/B5554743.png)
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a methanimine group attached to a 5-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under suitable conditions to form the 4-(4-chlorophenyl)piperazine intermediate.
Attachment of the Methanimine Group: The next step involves the reaction of the 4-(4-chlorophenyl)piperazine intermediate with 5-methylfurfural under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, due to the presence of the piperazine moiety.
Biological Studies: It can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Materials Science: The compound’s unique structure may be utilized in the design of novel materials with specific electronic or optical properties.
Industrial Applications: It can be employed in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound also features a piperazine ring substituted with a 4-chlorophenyl group and is known for its high affinity for dopamine receptors.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential antibacterial activity.
Uniqueness
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine is unique due to the presence of the 5-methylfuran ring, which may impart distinct electronic and steric properties compared to other piperazine derivatives
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-13-2-7-16(21-13)12-18-20-10-8-19(9-11-20)15-5-3-14(17)4-6-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCPDZFLVJYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)
![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)
![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)


![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)



![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)
![N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5554760.png)
![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)
